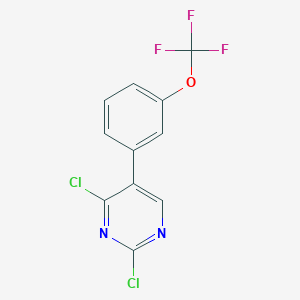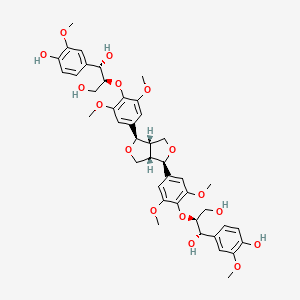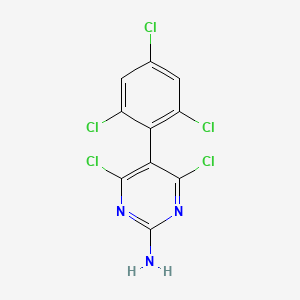
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione is a heterocyclic compound that contains a thiadiazolidine ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazolidine ring can be substituted with various nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, alcohols, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thiadiazolidine derivatives.
科学研究应用
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties. These materials can be used in the development of sensors, catalysts, and electronic devices.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules
作用机制
The mechanism of action of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1,3,4-thiadiazole-2-thione: Similar structure but lacks the pyridine ring.
5-Pyridin-2-yl-1,3,4-thiadiazolidine-2-thione: Similar structure but lacks the methyl groups.
3,5-Dimethyl-1,3,4-thiadiazole: Similar structure but lacks the thione group.
Uniqueness
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione is unique due to the presence of both the pyridine ring and the thiadiazolidine ring with methyl substitutions
属性
CAS 编号 |
74752-62-8 |
|---|---|
分子式 |
C9H11N3S2 |
分子量 |
225.3 g/mol |
IUPAC 名称 |
3,5-dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione |
InChI |
InChI=1S/C9H11N3S2/c1-9(7-5-3-4-6-10-7)11-12(2)8(13)14-9/h3-6,11H,1-2H3 |
InChI 键 |
CQDDNBVPSLQVJU-UHFFFAOYSA-N |
规范 SMILES |
CC1(NN(C(=S)S1)C)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


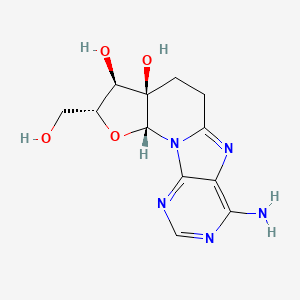

![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)
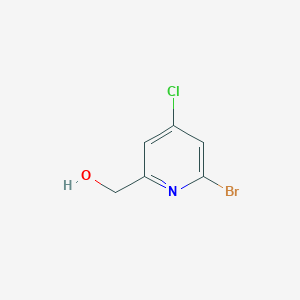

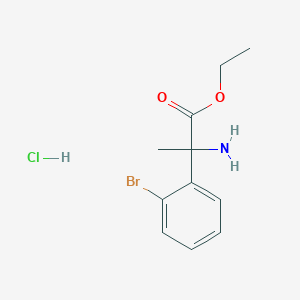
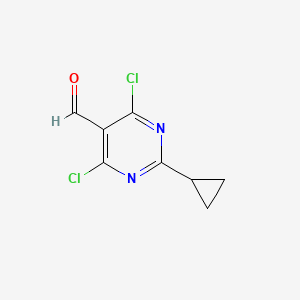
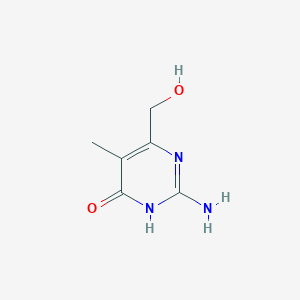

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)
![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
